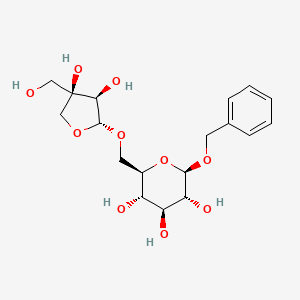

Icariside F2

Description

This compound has been reported in Camellia sinensis, Atractylodes japonica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMQSVWMCODQIP-FQXXIRCGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Icariside F2: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside F2 is an aromatic glycoside isolated from the leaves of Eucommia ulmoides Oliver, a plant with a long history in traditional medicine.[1][2] This compound has garnered significant interest within the scientific community for its potent anti-inflammatory properties, primarily attributed to its role as a robust inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and detailed experimental protocols for evaluating its biological activity.

Chemical Structure and Properties

This compound, also known as benzyl 6-O-beta-D-apiofuranosyl-beta-D-glucoside, is characterized by a benzyl group attached to a disaccharide moiety.[3] The detailed chemical identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C18H26O10 | [1][3][4][5] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol | [4][5][6] |

| CAS Number | 115009-57-9 | [1] |

| PubChem CID | 14079045 | [3][5] |

| Canonical SMILES | C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O | [6] |

| InChI Key | NJMQSVWMCODQIP-FQXXIRCGSA-N | [3][4][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 402.39 g/mol | [1][5] |

| Monoisotopic Mass | 402.1526 Da | [4] |

| logP | -1.189 | [6] |

| Topological Polar Surface Area (TPSA) | 158 Ų | [5][6] |

| Rotatable Bond Count | 7 | [3] |

| Hydrogen Bond Donors | 6 | [6] |

| Hydrogen Bond Acceptors | 10 | [6] |

| Solubility | Very soluble in water | [3] |

Biological Activity: NF-κB Inhibition

This compound is a potent inhibitor of NF-κB, a key transcription factor involved in inflammatory responses.[1][2] The inhibitory activity of this compound has been quantified, providing a critical metric for its potential therapeutic efficacy.

Table 3: In Vitro Biological Activity of this compound

| Target | IC50 | Assay Conditions | Source |

| NF-κB | 16.25 μM | In vitro cell-based assay | [1][2] |

Experimental Protocols

To facilitate further research and validation of this compound's biological activities, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the effect of this compound on cell viability and to establish non-toxic concentrations for subsequent bioactivity assays. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

-

Cells (e.g., RAW 264.7 murine macrophages)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or 100% DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well and agitate the plate on an orbital shaker for 15 minutes in the dark to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 cells at 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to each well, except for the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B to each well. Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-stimulated control.

NF-κB Translocation and Activity Assay

To directly measure the inhibitory effect of this compound on NF-κB, a reporter gene assay or an immunofluorescence-based nuclear translocation assay can be employed. The latter is described here.

Materials:

-

Cells suitable for imaging (e.g., HeLa or A549 cells)

-

This compound stock solution

-

Inflammatory stimulus (e.g., TNF-α or IL-1β)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fixation and permeabilization buffers

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on imaging-compatible plates or coverslips. Pre-treat with this compound for 1 hour before stimulating with TNF-α or IL-1β for a specified time (e.g., 30 minutes) to induce NF-κB translocation.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).

-

Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of the p65 subunit by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Signaling Pathway Visualization

The anti-inflammatory effect of this compound is mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the point of intervention by this compound.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Conclusion

This compound presents a compelling profile as a natural compound with significant anti-inflammatory potential. Its well-defined chemical structure and potent inhibitory activity against the NF-κB pathway make it a valuable candidate for further investigation in the development of novel therapeutics for inflammatory diseases. The standardized protocols provided herein offer a foundation for researchers to explore and expand upon the current understanding of this compound's pharmacological effects.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Icariside F2: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside F2, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its extraction and isolation, and an in-depth look at its mechanism of action, with a focus on the NF-κB signaling pathway. Quantitative data from relevant studies are presented in tabular format for clear comparison, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Natural Sources of this compound

This compound has been identified in several plant species. The primary documented sources include the fruits of Xanthium strumarium and the leaves of Eucommia ulmoides. While the presence of this compound in these plants is established, comprehensive quantitative data on its concentration remains limited in publicly available literature.

Xanthium strumarium, commonly known as cocklebur, is a plant belonging to the Asteraceae family. Its fruits have been used in traditional medicine, and phytochemical analyses have confirmed the presence of this compound.

Eucommia ulmoides, or the hardy rubber tree, is a species of small tree native to China. Its leaves are a known source of various bioactive compounds, including this compound.

Further research is required to identify and quantify this compound in a wider range of plant species to explore more viable and potent sources for this compound.

Quantitative Analysis of this compound

Detailed quantitative analysis of this compound in its natural sources is not extensively reported in the available scientific literature. Most studies focus on the qualitative identification of the compound or the quantification of other major components of the plant extracts. The table below summarizes the currently available, albeit limited, information.

| Plant Source | Plant Part | Compound Class Mentioned | This compound Quantification | Reference |

| Xanthium strumarium | Fruits | Phenylpropanoids | Presence confirmed, but no quantitative data provided. | [1] |

| Eucommia ulmoides | Leaves | Flavonoids, Phenolic Acids | Presence implied within the broader class of compounds, but specific quantification of this compound is not available. |

Researchers are encouraged to develop and publish validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate quantification of this compound in various plant matrices.

Extraction and Isolation Protocols

Detailed, step-by-step protocols for the specific extraction and isolation of this compound are not yet standardized. However, based on general phytochemical extraction principles for flavonoid glycosides, a typical workflow can be proposed.

General Extraction and Fractionation Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from a plant source like Xanthium strumarium fruits.

Detailed Methodologies

Plant Material Preparation: The fruits of Xanthium strumarium are collected, dried in the shade, and ground into a coarse powder.

Extraction: The powdered plant material is extracted with methanol or ethanol at room temperature with agitation for several hours. This process is typically repeated multiple times to ensure exhaustive extraction. The solvent-to-solid ratio is a critical parameter to optimize.

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and chlorophylls, followed by a more polar solvent like ethyl acetate and then n-butanol. Flavonoid glycosides like this compound are expected to partition into the n-butanol fraction.

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography over silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

Final Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity and Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct and detailed mechanistic studies on this compound are scarce, the mechanism can be inferred from studies on structurally related compounds, such as Icariside II, and the general understanding of flavonoid glycosides' interaction with this pathway.

The canonical NF-κB pathway is a key regulator of the inflammatory response. In an unstimulated state, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p65 subunit, leading to the translocation of the active p65/p50 heterodimer into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.

This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα. This could occur through the inhibition of IKK activity, thereby preventing the initial phosphorylation of IκBα. By stabilizing the IκBα-NF-κB complex in the cytoplasm, this compound would effectively block the nuclear translocation of p65 and subsequent pro-inflammatory gene expression.

Key Experiments to Elucidate the Mechanism

To confirm the hypothesized mechanism of action of this compound, a series of in vitro experiments are necessary.

Experimental Workflow for Investigating NF-κB Inhibition:

Detailed Methodologies for Key Experiments:

-

Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs), is cultured under standard conditions. Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) or TNF-α.

-

Western Blot Analysis for IκBα Phosphorylation and Degradation:

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-IκBα and total IκBα.

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

Bands are visualized using a chemiluminescence detection system. A decrease in the ratio of phospho-IκBα to total IκBα and a stabilization of total IκBα levels in the presence of this compound would indicate inhibition of IKK.

-

-

Western Blot Analysis for p65 Nuclear Translocation:

-

Cytoplasmic and nuclear protein fractions are separated from treated cells using a nuclear extraction kit.

-

Protein concentrations of each fraction are determined.

-

Equal amounts of cytoplasmic and nuclear proteins are analyzed by Western blot using a primary antibody against the p65 subunit of NF-κB.

-

Antibodies against cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B1) markers are used as loading controls. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in this compound-treated cells would confirm the inhibition of nuclear translocation.[2]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines:

-

The cell culture supernatants are collected after treatment.

-

The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Pro-inflammatory Gene Expression:

-

Total RNA is extracted from the treated cells.

-

cDNA is synthesized from the RNA template.

-

RT-qPCR is performed using primers specific for pro-inflammatory genes (e.g., TNF, IL6, COX2).

-

The relative expression of these genes is calculated after normalization to a housekeeping gene (e.g., GAPDH).

-

Conclusion and Future Directions

This compound is a promising natural compound with potential anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. However, significant research gaps remain. Future studies should focus on:

-

Quantitative Screening: A systematic screening of various plant species to identify new and more abundant natural sources of this compound.

-

Method Development: The development and validation of robust analytical methods for the routine quantification of this compound in plant extracts and biological samples.

-

Mechanistic Studies: Detailed in vitro and in vivo studies to unequivocally elucidate the precise molecular targets of this compound within the NF-κB signaling pathway and other relevant inflammatory pathways.

-

Preclinical and Clinical Evaluation: Rigorous preclinical evaluation of the efficacy and safety of this compound in animal models of inflammatory diseases, which could pave the way for future clinical trials.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and translating it from a promising phytochemical into a valuable therapeutic agent.

References

Icariside F2: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside F2 is a flavonoid glycoside that has been identified as a potent inhibitor of Nuclear Factor-kappa B (NF-κB), a key signaling pathway involved in inflammation and immune responses. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on its potential as a therapeutic agent.

Discovery

Physicochemical Properties

| Property | Value |

| Molecular Formula | C18H26O10 |

| Molecular Weight | 402.39 g/mol |

| CAS Number | 115009-57-9 |

Biological Activity

The primary biological activity of this compound identified to date is its potent inhibition of the NF-κB signaling pathway. This activity is critical due to the central role of NF-κB in mediating inflammatory processes, making this compound a promising candidate for the development of anti-inflammatory drugs.

Quantitative Bioactivity Data

| Bioassay | IC50 Value | Cell Line |

| NF-κB Luciferase Assay | 16.25 ± 2.19 μM | HepG2 |

Experimental Protocols

While the seminal publication by Bai et al. does not provide a detailed, step-by-step protocol for the isolation of this compound, a generalized methodology can be constructed based on established techniques for the separation of flavonoid glycosides from Eucommia ulmoides leaves.

General Isolation Protocol

-

Extraction:

-

Air-dried and powdered leaves of Eucommia ulmoides are extracted with a polar solvent, typically 70-95% ethanol or methanol, at room temperature or with gentle heating.

-

The extraction is usually repeated multiple times to ensure a high yield of the target compounds.

-

The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are expected to be enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

The bioactive fractions (typically ethyl acetate and n-butanol) are subjected to a series of chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: Initial separation is often performed on silica gel or macroporous resin columns, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using preparative HPLC with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Signaling Pathway: Inhibition of NF-κB

The canonical NF-κB signaling pathway is a critical component of the cellular inflammatory response. In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), a cascade of events leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of genes involved in inflammation, cell survival, and immune responses.

Conclusion

This compound represents a promising natural product with significant anti-inflammatory potential through its inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate its mechanism of action, optimize its isolation or synthesis, and evaluate its therapeutic efficacy and safety in preclinical and clinical studies. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound as a novel therapeutic agent.

References

- 1. Soluble epoxide hydrolase inhibitory and anti-inflammatory components from the leaves of Eucommia ulmoides Oliver (duzhong) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soluble epoxide hydrolase inhibitory and anti-inflammatory components from the leaves of Eucommia ulmoides Oliver (duzhong). | Semantic Scholar [semanticscholar.org]

The Biological Activity of Icariside F2: A Technical Guide for Researchers

Introduction: Icariside F2, a flavonoid glycoside derived from plants of the Epimedium genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound, with a focus on its quantitative data, experimental methodologies, and underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Quantitative Data on Biological Activities

The biological effects of this compound have been quantified across a range of in vitro and in vivo studies. The following table summarizes the key quantitative data, providing a comparative overview of its potency in various biological assays.

| Biological Activity | Assay/Model | Cell Line/Organism | Parameter | Value | Reference |

| Anti-inflammatory | NF-κB Inhibition | IC50 | 16.25 µM | [1] | |

| Cytokine Production (LPS-induced) | Rat primary astrocytes | Inhibition | Concentration-dependent decrease in TNF-α and IL-1β at 5, 10, and 20 µM | ||

| Anticancer | Cell Viability (MTT Assay) | LLC, H1299, A549, A549/DDP | Inhibition | Dose- and time-dependent | |

| Apoptosis | HeLa, HepG2 | Induction | Concentration-dependent | ||

| Neuroprotection | Cell Proliferation | PC12 cells | Promotion | Concentration-dependent, with significant effects at 100 µM | |

| Oxidative Injury (OGD/R) | PC12 cells | Protection | Significant at 12.5, 25, and 50 µM | ||

| Anti-diabetic | In vivo model | db/db mice | Dosage | 10, 20, 40 mg/kg for 7 weeks | |

| In vivo model | Streptozotocin-induced diabetic rats | Dosage | 10, 30 mg/kg for 3 days (pre-treatment) |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known mechanisms of action.

References

Icariside F2 as a Potent NF-κB Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside F2, also known as Icariside II (ICS II), is a flavonoid derived from plants of the Epimedium genus, which have a long history of use in traditional Chinese medicine.[1][2][3] Emerging scientific evidence has highlighted its significant anti-inflammatory properties, primarily attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action as an NF-κB inhibitor, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The NF-κB family of transcription factors are critical regulators of inflammatory and immune responses.[6] In unstimulated cells, NF-κB dimers, typically the p50/p65 heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[6] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex.[1][5] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[7][8][9] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, facilitating its translocation into the nucleus.[6][10] Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes such as iNOS and COX-2.[1]

This compound exerts its inhibitory effect on this pathway by intervening at a crucial step. Studies have demonstrated that this compound suppresses the degradation of IκBα.[1] By preventing the breakdown of this inhibitory protein, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby blocking its nuclear translocation and subsequent transcriptional activity.[1] This ultimately leads to a dose-dependent reduction in the expression of NF-κB target genes and a potent anti-inflammatory effect.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data from studies investigating the efficacy of this compound in inhibiting inflammatory markers. These studies were primarily conducted in vitro using primary rat astrocytes stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Concentration of this compound (µM) | TNF-α Production (relative to LPS control) | IL-1β Production (relative to LPS control) | Reference |

| 5 | Markedly Alleviated | Markedly Alleviated | [1] |

| 10 | Markedly Alleviated | Markedly Alleviated | [1] |

| 20 | Markedly Alleviated | Markedly Alleviated | [1] |

Note: The study indicates a concentration-dependent mitigation of TNF-α and IL-1β overproduction, though specific percentages of inhibition are not provided.

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

| Concentration of this compound (µM) | iNOS Expression | COX-2 Expression | Reference |

| 5 | Dose-dependently Mitigated | Dose-dependently Mitigated | [3] |

| 10 | Dose-dependently Mitigated | Dose-dependently Mitigated | [3] |

| 20 | Dose-dependently Mitigated | Dose-dependently Mitigated | [3] |

Note: The study reports a dose-dependent mitigation of iNOS and COX-2 levels without specifying the exact quantitative reduction.

Table 3: Effect of this compound on NF-κB Pathway Proteins

| Concentration of this compound (µM) | IκB-α Degradation | p65 Nuclear Translocation | IKK-α and IKK-β Degradation | Reference |

| 5, 10, 20 | Suppressed | Prevented | Suppressed | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the NF-κB inhibitory activity of this compound.

Cell Culture and Treatment

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed astrocytes in multi-well plates at a specified density (e.g., 1 × 10^5 cells/well in a 96-well plate for ELISA).[1]

-

Allow cells to adhere and grow for a designated period.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control for 1 hour.[3]

-

Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), at a final concentration (e.g., 1 mg/mL) for 24 hours.[1][3]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Following the treatment protocol, collect the cell culture medium.

-

Centrifuge the collected medium at 16,000 × g for 10 minutes to remove cellular debris.[1]

-

Collect the supernatant for analysis.

-

Use commercially available ELISA kits for TNF-α and IL-1β, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.

-

Western Blot Analysis for Protein Expression

-

Objective: To determine the protein levels of iNOS, COX-2, IκB-α, and nuclear p65.

-

Procedure:

-

Protein Extraction:

-

For total protein (iNOS, COX-2, IκB-α), lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear extracts (p65), use a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, IκB-α, p65, and a loading control (e.g., β-actin or Lamin B) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

-

Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures discussed in this guide.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for inflammatory conditions due to its robust inhibition of the NF-κB signaling pathway. By preventing the degradation of IκBα, it effectively halts the nuclear translocation of p65 and the subsequent transcription of pro-inflammatory genes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound. Its well-defined mechanism of action makes it an attractive candidate for drug development programs targeting inflammation-related diseases. Future in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Ubiquitin-dependent degradation of IκBα is mediated by a ubiquitin ligase Skp1/Cul 1/F-box protein FWD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

Probing the α-Glucosidase Inhibitory Potential of Icariside F2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Glucosidase inhibitors are a critical class of therapeutic agents for the management of type 2 diabetes mellitus.[1][2] They function by delaying carbohydrate digestion, thereby reducing postprandial hyperglycemia.[3] This technical guide provides a comprehensive overview of the methodologies required to evaluate the α-glucosidase inhibitory effects of a novel compound, using the hypothetical molecule Icariside F2 as a case study. The document outlines detailed experimental protocols, data presentation strategies, and the visualization of experimental workflows and potential signaling pathways.

Quantitative Data Summary

A crucial aspect of evaluating a potential α-glucosidase inhibitor is the quantification of its inhibitory activity. The following tables present a structured format for summarizing key quantitative data that should be obtained through experimentation.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound

| Compound | Enzyme Source | IC50 (µM) | Positive Control (Acarbose) IC50 (µM) |

| This compound | Saccharomyces cerevisiae | [Insert Value] | [Insert Value, e.g., 262.32][4] |

| This compound | Rat Intestinal Acetone Powder | [Insert Value] | [Insert Value] |

Table 2: Enzyme Kinetic Analysis of this compound against α-Glucosidase

| Compound | Substrate | Inhibition Type | Ki (µM) |

| This compound | pNPG | [e.g., Non-competitive] | [Insert Value] |

Detailed Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methodologies to determine the half-maximal inhibitory concentration (IC50) of this compound.[5][6][7][8]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (or other sources like rat intestinal acetone powder)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acarbose (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (0.1 M or 0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.

-

Prepare various concentrations of this compound and acarbose by serial dilution with phosphate buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <2% v/v) to avoid affecting enzyme activity.[8]

-

In a 96-well plate, add 15 µL of the α-glucosidase solution and 15 µL of each concentration of this compound or acarbose.

-

Initiate the enzymatic reaction by adding 15 µL of the pNPG substrate solution (e.g., 0.5 mM).

-

Incubate the reaction mixture at 37°C for 30 minutes.[8]

-

Terminate the reaction by adding 100 µL of sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

A control (uninhibited enzyme) and a blank (reaction mixture without the enzyme) should be included.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To elucidate the mechanism of inhibition, kinetic analysis is performed.[9]

Procedure:

-

The assay is set up similarly to the IC50 determination.

-

A fixed concentration of α-glucosidase is incubated with varying concentrations of the substrate (pNPG).

-

This is repeated in the absence (control) and presence of different, fixed concentrations of this compound (typically around its IC50 value).

-

The reaction velocity (rate of p-nitrophenol formation) is measured for each combination of substrate and inhibitor concentration.

-

The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).[9]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro α-glucosidase inhibition assay.

Caption: Workflow for α-Glucosidase Inhibition Assay.

Potential Signaling Pathway

While direct α-glucosidase inhibition primarily affects carbohydrate metabolism in the gut, related compounds like Icariside II have been shown to influence intracellular signaling pathways involved in metabolic regulation.[10][11] The following diagram depicts a hypothetical signaling pathway that could be modulated by a compound with antidiabetic properties, such as this compound.

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the comprehensive evaluation of this compound as a potential α-glucosidase inhibitor. By following the detailed protocols for in vitro inhibition assays and enzyme kinetic studies, researchers can generate robust quantitative data. The structured tables and visualizations presented herein offer a clear and effective means of presenting these findings. Further in vivo studies would be necessary to confirm the therapeutic potential of this compound in the management of type 2 diabetes.

References

- 1. mdpi.com [mdpi.com]

- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Glucosidase inhibition assay [bio-protocol.org]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

- 7. pubcompare.ai [pubcompare.ai]

- 8. 4.7. α-glucosidase Inhibition Assay [bio-protocol.org]

- 9. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

- 10. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Antioxidant Properties of Icariside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside II (ICS II), a flavonoid glycoside and a primary metabolite of icariin found in plants of the Epimedium genus, has garnered significant attention for its diverse pharmacological activities. Among these, its potent antioxidant properties are of particular interest to the scientific community. This technical guide provides a comprehensive overview of the antioxidant capabilities of Icariside II, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel antioxidant therapies.

The antioxidant effects of Icariside II are primarily attributed to its ability to mitigate oxidative stress through the modulation of key cellular signaling pathways. Notably, Icariside II has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][2] Additionally, it influences the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)/sirtuin 3 (SIRT3) axis and the reactive oxygen species (ROS)/nuclear factor-kappa B (NF-κB)/insulin receptor substrate 1 (IRS1) signaling pathway.[1][3] Through these mechanisms, Icariside II enhances the expression of endogenous antioxidant enzymes, scavenges free radicals, and reduces lipid peroxidation, thereby protecting cells from oxidative damage.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of Icariside II has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings, providing a clear comparison of its effects across different experimental models.

Table 1: In Vitro Antioxidant Activity of Icariside II

| Assay Type | Model System | Concentration of Icariside II | Observed Effect | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50: 2.16 µg/mL | Potent free radical scavenging activity | [4] |

| Cellular ROS Levels | PA-induced HepG2 cells | 5, 10, 20 µM | Dose-dependent reduction in ROS levels | [1] |

| Mitochondrial Superoxide | PA-induced HepG2 cells | 5, 10, 20 µM | Significant decrease in mitochondrial O2•− | [1] |

PA: Palmitic Acid

Table 2: Effect of Icariside II on Oxidative Stress Markers in PA-induced HepG2 Cells

| Oxidative Stress Marker | Treatment Group | Concentration | Mean Value (Arbitrary Units/Activity) | Standard Deviation |

| ROS Level | Control | - | ~100 | - |

| PA (300 µM) | - | Significantly increased vs. Control | - | |

| PA + ICS II | 5 µM | Significantly reduced vs. PA | - | |

| PA + ICS II | 10 µM | Significantly reduced vs. PA | - | |

| PA + ICS II | 20 µM | Significantly reduced vs. PA | - | |

| MDA Level | Control | - | ~1.5 | ~0.2 |

| PA (300 µM) | - | ~4.5 | ~0.3 | |

| PA + ICS II | 5 µM | ~3.5 | ~0.3 | |

| PA + ICS II | 10 µM | ~2.8 | ~0.2 | |

| PA + ICS II | 20 µM | ~2.2 | ~0.2 | |

| GSH-Px Activity | Control | - | ~12 | ~1.0 |

| PA (300 µM) | - | ~5 | ~0.5 | |

| PA + ICS II | 5 µM | ~7 | ~0.6 | |

| PA + ICS II | 10 µM | ~8.5 | ~0.7 | |

| PA + ICS II | 20 µM | ~10 | ~0.8 | |

| SOD Activity | Control | - | ~25 | ~2.0 |

| PA (300 µM) | - | ~10 | ~1.5 | |

| PA + ICS II | 5 µM | ~14 | ~1.2 | |

| PA + ICS II | 10 µM | ~17 | ~1.5 | |

| PA + ICS II | 20 µM | ~20 | ~1.8 |

Data in this table is an approximate representation based on graphical data from the cited source.[1] All Icariside II treatment groups showed a statistically significant difference compared to the PA-only group.

Signaling Pathways Modulated by Icariside II

Icariside II exerts its antioxidant effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Icariside II's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

-

Materials:

-

Icariside II

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (as a positive control)

-

-

Procedure:

-

Prepare a stock solution of Icariside II in methanol or ethanol.

-

Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Create a series of dilutions of the Icariside II stock solution in the wells of a 96-well plate.

-

Add the DPPH solution to each well containing the Icariside II dilutions and the control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of Icariside II required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Icariside II.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

-

Materials:

-

H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells (e.g., HepG2)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of Icariside II for a specified period.

-

Induce oxidative stress in the cells (e.g., with H2O2 or palmitic acid), including a control group without the stressor.

-

Wash the cells with PBS.

-

Incubate the cells with H2DCFDA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 488 nm and 525 nm, respectively.

-

Quantify the fluorescence intensity to determine the relative levels of intracellular ROS.

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay measures the levels of MDA, a marker of lipid peroxidation.

-

Materials:

-

TBA (Thiobarbituric acid)

-

Trichloroacetic acid (TCA)

-

Cell or tissue lysates

-

Spectrophotometer or fluorescence plate reader

-

-

Procedure:

-

Prepare cell or tissue lysates from control and Icariside II-treated samples.

-

Add TCA to the lysates to precipitate proteins.

-

Centrifuge the samples and collect the supernatant.

-

Add TBA reagent to the supernatant.

-

Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice and then centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity Assays

The activities of these key antioxidant enzymes are typically measured using commercially available kits. The general principle is outlined below.

-

General Procedure:

-

Prepare cell or tissue lysates from control and Icariside II-treated groups.

-

Follow the specific instructions provided with the commercial assay kit. These kits usually provide all the necessary reagents and a detailed protocol.

-

The assays are typically colorimetric and involve measuring the change in absorbance over time, which is proportional to the enzyme activity.

-

The results are usually expressed as units of enzyme activity per milligram of protein.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by Icariside II (e.g., Nrf2, Keap1, AMPK, PGC-1α, SIRT3, NF-κB).

-

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Extract proteins from control and Icariside II-treated cells or tissues.

-

Determine the protein concentration of each sample.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibodies.

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

-

Conclusion

Icariside II demonstrates significant antioxidant properties through a multi-faceted mechanism of action that involves the direct scavenging of free radicals and the modulation of key cellular signaling pathways, including the Nrf2/ARE, AMPK/PGC-1α/SIRT3, and ROS/NF-κB/IRS1 pathways. The quantitative data presented in this guide highlights its potential as a therapeutic agent for conditions associated with oxidative stress. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate the antioxidant potential of Icariside II and other novel compounds. This in-depth technical guide serves as a valuable tool for the scientific and drug development communities, facilitating a deeper understanding and exploration of Icariside II's therapeutic applications.

References

- 1. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of icariside II on brain tissue oxidative stress and Nrf2/HO-1 expression in rats with cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Icariside II, a Naturally Occurring SIRT3 Agonist, Protects against Myocardial Infarction through the AMPK/PGC-1α/Apoptosis Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Icariside F2 from Eucommia ulmoides Leaves: A Technical Guide on its Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside F2, an aromatic glycoside isolated from the leaves of the traditional Chinese medicinal plant Eucommia ulmoides Oliver, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, with a focus on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Detailed experimental protocols for its isolation and the assessment of its biological activity are presented, alongside collated quantitative data to facilitate comparative analysis. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Eucommia ulmoides, commonly known as Du-zhong, has a long history of use in traditional medicine for treating a variety of ailments. Its leaves, in particular, are a rich source of bioactive compounds, including flavonoids, lignans, and iridoids, which are believed to contribute to its therapeutic effects. Recent phytochemical investigations have led to the isolation and characterization of numerous compounds from E. ulmoides leaves, including this compound. This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a key regulator of the inflammatory response. This guide synthesizes the available scientific literature on this compound, providing a technical resource for researchers exploring its therapeutic potential.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₆O₁₀ |

| Molecular Weight | 402.39 g/mol |

| CAS Number | 115009-57-9 |

| Class | Aromatic Glycoside |

| Source | Eucommia ulmoides Oliver leaves |

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway. The following table summarizes the key quantitative data associated with its biological effects.

| Assay | Cell Line | Parameter | Value | Reference |

| NF-κB Inhibition | HepG2 | IC₅₀ | 16.25 ± 2.19 μM | [1] |

| Cytotoxicity (MTT Assay) | Not Specified | Concentration | 10 μM | [1] |

| Effect | Little to no cytotoxicity | [1] |

Experimental Protocols

Isolation and Purification of this compound from Eucommia ulmoides Leaves

The following protocol is a generalized representation of the methods employed for the isolation of this compound and other compounds from E. ulmoides leaves.

-

Extraction: The dried and powdered leaves of Eucommia ulmoides are extracted with a solvent such as 95% ethanol at room temperature. The extraction process is typically repeated multiple times to ensure a high yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The resulting fractions are collected separately.

-

Column Chromatography: The ethyl acetate fraction, which is often enriched with compounds like this compound, is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Structural Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Transfection: Cells are transiently co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element (pNF-κB-Luc) and a control plasmid expressing Renilla luciferase (pRL-TK) for normalization of transfection efficiency.

-

Treatment: After transfection, the cells are treated with various concentrations of this compound for a specified period.

-

Stimulation: To activate the NF-κB pathway, cells are stimulated with a pro-inflammatory cytokine, such as tumor necrosis factor-alpha (TNF-α).

-

Luciferase Assay: Following treatment and stimulation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the stimulated control group. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a central regulator of gene transcription involved in inflammation, immunity, and cell survival.

References

Icariside F2 in Piper retrofractum: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Icariside F2, a flavonoid glycoside identified in Piper retrofractum Vahl (long pepper). While research specifically detailing the quantitative analysis, extraction, and biological activities of this compound from P. retrofractum is limited, this document consolidates the available information and presents inferred methodologies and potential biological activities based on related compounds and general phytochemical practices. This guide aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this compound from this important medicinal plant.

Introduction to Piper retrofractum and its Phytochemicals

Piper retrofractum Vahl, a member of the Piperaceae family, is a flowering vine native to Southeast Asia, valued for its pungent fruit which is used as a spice and in traditional medicine.[1] Phytochemical investigations of P. retrofractum have revealed a rich and diverse chemical profile, including amides, alkaloids, phenylpropanoids, and lignans.[2][3] Notably, the leaves of P. retrofractum have been found to contain a variety of alkyl glycosides, including this compound.[4]

This compound: Presence in Piper retrofractum

This compound has been identified as a constituent of the leaves of Piper retrofractum.[4] This discovery positions the leaves as a key area of interest for the isolation and investigation of this particular compound.

Quantitative Data

Currently, there is a notable absence of published studies that quantify the concentration of this compound in Piper retrofractum. To facilitate future research in this area, a proposed analytical method is outlined below.

Table 1: Proposed Method for Quantification of this compound in Piper retrofractum Leaves

| Parameter | Proposed Method | Details |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) | Equipped with a UV-Vis or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) | --- |

| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) | A typical gradient might start at 10% acetonitrile and increase to 90% over 30 minutes. |

| Flow Rate | 1.0 mL/min | --- |

| Detection Wavelength | To be determined based on the UV spectrum of an this compound standard | --- |

| Quantification | External standard method | A calibration curve would be generated using a purified this compound standard. |

Experimental Protocols

Detailed experimental protocols for the specific extraction and isolation of this compound from Piper retrofractum are not yet available in the scientific literature. However, a general workflow can be proposed based on standard phytochemical isolation techniques for flavonoid glycosides.

Proposed Extraction and Isolation Workflow

The following diagram illustrates a logical workflow for the extraction and isolation of this compound from P. retrofractum leaves.

Detailed Methodologies

3.2.1. Extraction

-

Plant Material Preparation: The leaves of Piper retrofractum are collected, air-dried in the shade, and then ground into a fine powder.

-

Extraction: The powdered leaves are extracted with methanol using either a Soxhlet apparatus for exhaustive extraction or maceration with stirring at room temperature for several days. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.

3.2.2. Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Based on the glycosidic nature of this compound, it is expected to be enriched in the more polar fractions, such as ethyl acetate and n-butanol.

3.2.3. Purification

-

Column Chromatography: The n-butanol fraction (or the most enriched fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the compounds based on their polarity.

-

Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC on a C18 column to yield the pure compound.

3.2.4. Structural Elucidation The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound from Piper retrofractum have not been extensively studied, research on the closely related compound, Icariside II, suggests a strong potential for anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[5][6]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators.

Postulated Mechanism of Action for this compound

Based on the known activity of Icariside II, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this postulated mechanism.

References

- 1. phcogres.com [phcogres.com]

- 2. A new phenylpropanoid and an alkylglycoside from Piper retrofractum leaves with their antioxidant and α-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Amides and Phenylpropanoid Glucosides from the Fruits of Piper retrofractum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oss.signavitae.com [oss.signavitae.com]

The Pharmacological Potential of Icariside F2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside F2, also known as Icariside II (ICS II), is a flavonoid glycoside derived from plants of the Epimedium genus, which have a long history of use in traditional medicine. Emerging scientific evidence has illuminated the significant pharmacological potential of this compound, demonstrating its efficacy in a range of preclinical models of human diseases. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further investigation by the scientific community.

Pharmacological Activities and Therapeutic Potential

This compound has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for drug development in several therapeutic areas. Its multifaceted pharmacological profile includes anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties.

Anti-Inflammatory Effects: this compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. By suppressing NF-κB activation, this compound can mitigate the production of pro-inflammatory cytokines and mediators.[1] This anti-inflammatory action is central to its therapeutic potential in a variety of inflammatory conditions.

Anti-Cancer Activity: In the realm of oncology, this compound has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and trigger cell cycle arrest.[2] Its anti-tumorigenic effects are mediated through the modulation of multiple signaling pathways critical for cancer cell survival and progression, including the PI3K/Akt, MAPK, and STAT3 pathways.[2][3]

Neuroprotective Effects: Preclinical studies have highlighted the neuroprotective potential of this compound. As a phosphodiesterase 5 (PDE5) inhibitor, it can promote neuronal cell proliferation.[4] Furthermore, it has shown promise in models of neuroinflammation and Alzheimer's disease by reducing β-amyloid production and protecting against neuronal apoptosis.[5][6]

Anti-Diabetic Properties: In models of type 2 diabetes, this compound has been observed to improve glucose metabolism and insulin sensitivity.[7] It has been shown to attenuate hyperglycemia and dyslipidemia in db/db mice, suggesting its potential in managing diabetic complications.[1][8]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Efficacy (IC50 Values)

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| NF-κB | Reporter Assay | 16.25 μM | [1] |

| MCF-7 (Breast Cancer) | MTT Assay | 5.02 ± 0.4 μg/mL | Not explicitly cited |

| MDA-MB-231 (Breast Cancer) | MTT Assay | 4.97 ± 0.25 μg/mL | Not explicitly cited |

Table 2: In Vitro Experimental Concentrations

| Cell Line(s) | Assay Type | Concentration Range | Duration | Reference |

| Various Cancer Cell Lines | MTT Assay | 1 - 40 μM | 12, 24, 48 hours | [9] |

| HepG2, MIN6 | Cell Viability | 5 - 20 μM | 24 hours | [1][8] |

| Human Cavernous Endothelial Cells | Cell Proliferation/Migration | Not Specified | Not Specified | [7] |

| AGS, MGC803 (Gastric Cancer) | MTT Assay | Not Specified | Not Specified | [10] |

| Prostate Cancer Cells (DU145) | Cell Proliferation | 40 μM | Not Specified | [2] |

Table 3: In Vivo Experimental Dosages

| Animal Model | Disease Model | Dosage | Administration Route | Duration | Reference |

| db/db Mice | Type 2 Diabetes | 10, 20, 40 mg/kg | Not Specified | 7 weeks | [1][8] |

| Nude Mice | Hepatocellular Carcinoma Xenograft | 25 mg/kg/day | Not Specified | 30 days | [2] |

| Rats | Cerebral Ischemia-Reperfusion | Not Specified | Not Specified | 3 days (pre-treatment) | [11] |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | 10, 30 mg/kg | Oral | 3 months | [6] |

| Rats | β-amyloid-induced cognitive impairment | 20 mg/kg | Intragastric | 15 days | [5][12] |

Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.

Caption: this compound modulates the PI3K/Akt pathway, impacting cell survival.

Caption: this compound interferes with the MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution to achieve final concentrations ranging from 1 to 40 µM.[9] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubation: Incubate the plates for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a 5% CO₂ incubator.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect the expression and phosphorylation status of proteins in key signaling pathways affected by this compound.

Materials:

-

Cells or tissue samples treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit